1-(4-(4-Bromophenoxy)phenyl)thiourea
Overview
Description
1-(4-(4-Bromophenoxy)phenyl)thiourea is an organic compound with the molecular formula C13H11BrN2OS and a molecular weight of 323.21 g/mol This compound is characterized by the presence of a bromophenoxy group attached to a phenyl ring, which is further connected to a thiourea moiety
Preparation Methods
The synthesis of 1-(4-(4-Bromophenoxy)phenyl)thiourea typically involves the reaction of 4-bromophenol with 4-aminophenylthiourea under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
1-(4-(4-Bromophenoxy)phenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(4-Bromophenoxy)phenyl)thiourea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential, particularly in the development of new drugs for treating infections and cancer.
Mechanism of Action
The mechanism of action of 1-(4-(4-Bromophenoxy)phenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and enzymes .
Comparison with Similar Compounds
1-(4-(4-Bromophenoxy)phenyl)thiourea can be compared with other similar compounds, such as:
1-(4-(4-Methoxyphenoxy)phenyl)thiourea: This compound has a methoxy group instead of a bromine atom, which can lead to different chemical and biological properties.
1-(4-(4-Fluorophenoxy)phenyl)thiourea: The presence of a fluorine atom instead of bromine can significantly alter the compound’s reactivity and interactions.
1-(4-(4-Chlorophenoxy)phenyl)thiourea: Chlorine substitution can also impact the compound’s properties, making it useful for comparative studies in chemical and biological research.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications.
Properties
IUPAC Name |
[4-(4-bromophenoxy)phenyl]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2OS/c14-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)16-13(15)18/h1-8H,(H3,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEMNAJTGNTYEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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